molecular formula C13H15IN2O B5106954 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole

1-(4-(4-Iodophenoxy)butyl)-1H-imidazole

Cat. No.: B5106954
M. Wt: 342.18 g/mol
InChI Key: OLXWUOZHYJJJSP-UHFFFAOYSA-N
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Description

1-(4-(4-Iodophenoxy)butyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an iodophenoxy group attached to a butyl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole typically involves the following steps:

    Preparation of 4-Iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium iodate.

    Formation of 4-(4-Iodophenoxy)butyl Bromide: The 4-iodophenol is reacted with 1,4-dibromobutane in the presence of a base like potassium carbonate to form 4-(4-iodophenoxy)butyl bromide.

    N-Alkylation of Imidazole: The final step involves the reaction of 4-(4-iodophenoxy)butyl bromide with imidazole in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Iodophenoxy)butyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

Scientific Research Applications

1-(4-(4-Iodophenoxy)butyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Iodophenoxy)butyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The iodophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Bromophenoxy)butyl)-1H-imidazole
  • 1-(4-(4-Chlorophenoxy)butyl)-1H-imidazole
  • 1-(4-(4-Fluorophenoxy)butyl)-1H-imidazole

Uniqueness

1-(4-(4-Iodophenoxy)butyl)-1H-imidazole is unique due to the presence of the iodophenoxy group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its pharmacokinetic properties, such as absorption and distribution within biological systems.

Properties

IUPAC Name

1-[4-(4-iodophenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16/h3-7,9,11H,1-2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXWUOZHYJJJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN2C=CN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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